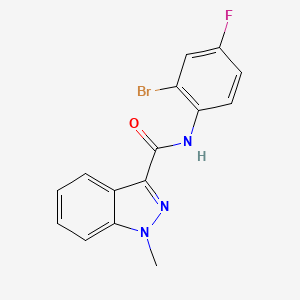![molecular formula C25H23NO3 B6506501 N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide CAS No. 1421450-25-0](/img/structure/B6506501.png)
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic and alkyne groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-methoxyphenol and 4-bromo-2-butyne.
Formation of Intermediate: The 2-methoxyphenol undergoes a nucleophilic substitution reaction with 4-bromo-2-butyne in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.
Amidation Reaction: The intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
- N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide
Uniqueness
N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is unique due to its combination of aromatic and alkyne groups, which confer distinct reactivity and potential applications compared to its analogs. Its diphenylacetamide moiety also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-28-22-16-8-9-17-23(22)29-19-11-10-18-26-25(27)24(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,12-17,24H,18-19H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFNLVKSHYZKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6506423.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506440.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506448.png)
![N-[(2-chlorophenyl)methyl]-2-[7-(methoxymethyl)-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B6506449.png)
![N-(3-chloro-4-methylphenyl)-2-[4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6506452.png)
![ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate](/img/structure/B6506453.png)
![4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methanesulfonylphenyl)butanamide](/img/structure/B6506470.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6506483.png)
![5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6506485.png)
![2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide](/img/structure/B6506506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(dimethylamino)propyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6506514.png)
![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide](/img/structure/B6506516.png)
![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide](/img/structure/B6506521.png)
